ML3403 - 581098-48-8

ML3403

Catalog Number: EVT-1211201
CAS Number: 581098-48-8
Molecular Formula: C23H21FN4S
Molecular Weight: 404.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ML3403 ({4-[5-(4-Fluorophenyl)-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-(1-phenylethyl)-amine) is a synthetic, selective inhibitor of p38 mitogen-activated protein kinase (MAPK) [, ]. It belongs to the 4-pyridinylimidazole class of p38 MAPK inhibitors, which are intensely investigated for therapeutic interventions [, ]. ML3403 acts by competitively binding to the ATP-binding pocket of p38 MAPK, thereby inhibiting its kinase activity []. This inhibition downstream affects various cellular processes, including inflammation, cell proliferation, and apoptosis [, , ].

Compound Description: ML3603 ({4-[5-(4-Fluorophenyl)-2-methylsulfinyl-3H-imidazol-4-yl]-pyridin-2-yl}-(1-phenylethyl)-amine) is the active sulfoxide metabolite of ML3403. [, ] It is also a potent inhibitor of p38 MAP kinase. [, ]

Relevance: ML3603 is a major metabolite of ML3403, formed via sulfoxidation. [, ] It exhibits improved metabolic stability compared to ML3403. []

M-sulfone

Compound Description: M-sulfone ({4-[5-(4-fluorophenyl)-2-methylsulfonyl-3H-imidazol-4-yl]-pyridin-2-yl}-(1-phenylethyl)-amine) is a metabolite of ML3403 formed via further oxidation of ML3603. []

Relevance: M-sulfone is a metabolite of ML3403, generated through a metabolic pathway that involves the sequential oxidation of the sulfur atom in the 2-alkylsulfanylimidazole moiety. []

LN950

Compound Description: LN950 (2-((5-(4-fluorophenyl)-4-(2-((3-methylbutan-2-yl)amino)pyridin-4-yl)-1H-imidazol-2-yl)thio)ethan-1-ol) is a potent p38α MAP kinase inhibitor containing a 2-alkylsulfanylimidazole structure, similar to ML3403. []

Relevance: LN950 shares a similar structure and biological activity with ML3403, both acting as potent p38α MAP kinase inhibitors. [] It also undergoes rapid oxidation at the sulfur atom, highlighting the metabolic liability of the 2-alkylsulfanylimidazole moiety present in both compounds. []

4. 2-alkylimidazole Analog of ML3403 (Compound 1 in [])

Compound Description: This compound is a 2-alkylimidazole derivative designed to improve the metabolic stability of ML3403. [] It showed significantly improved metabolic stability compared to ML3403. []

Relevance: This analog was derived from ML3403 by replacing the sulfur atom with a methylene group. [] This modification aimed to enhance metabolic stability while preserving the p38α MAP kinase inhibitory activity. []

5. 2-alkylimidazole Analog of LN950 (Compound 2 in [])

Compound Description: This compound is a 2-alkylimidazole analog of LN950, also designed to improve metabolic stability. [] It showed a 4-fold increased binding affinity for p38α MAP kinase and similar in vitro potency to LN950. []

Relevance: This analog, derived from LN950 by replacing the sulfur atom with a methylene group, is structurally related to ML3403 through their shared 2-alkylimidazole core. [] The improved metabolic stability of this analog compared to LN950 highlights the potential of this modification for developing metabolically more stable p38α MAP kinase inhibitors related to ML3403. []

SB203580

Compound Description: SB203580 is a pyridinyl imidazole compound and a selective p38 MAPK inhibitor. [] It is widely used as a tool to study p38 MAPK signaling.

Relevance: SB203580 is another p38 MAPK inhibitor, like ML3403, and is often used as a comparator compound in studies investigating the biological activity and effects of ML3403. [] It belongs to the same structural class of p38 MAPK inhibitors as ML3403, the pyridinyl imidazoles.

Source and Classification

p38 MAP Kinase Inhibitor III is classified as a pyridinylimidazole compound. It was initially developed for its ability to inhibit inflammatory cytokine synthesis, but it has since been recognized for its selective inhibition of p38 MAPK activity. The compound's efficacy has been demonstrated in various disease models, including arthritis and myocardial injury, making it a significant focus in drug development .

Synthesis Analysis

The synthesis of p38 MAP Kinase Inhibitor III typically involves the following steps:

  1. Starting Materials: The synthesis begins with the appropriate pyridinylimidazole derivatives.
  2. Coupling Reaction: A coupling agent such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate may be used to facilitate the reaction between the pyridinylimidazole and other functional groups.
  3. Characterization: The resulting compounds are characterized using various spectroscopic techniques, including ^1H NMR, ^13C NMR, Fourier transform infrared spectroscopy, and mass spectrometry to confirm their structures .

Technical Parameters

  • Temperature: Reactions are typically conducted at controlled temperatures to optimize yield.
  • Reaction Time: The duration of reactions can vary based on the specific synthesis protocol but generally ranges from several hours to overnight.
Molecular Structure Analysis

The molecular structure of p38 MAP Kinase Inhibitor III features a core pyridinylimidazole ring system. Key characteristics include:

  • Functional Groups: The presence of various substituents on the imidazole ring can significantly influence the compound's activity and selectivity.
  • Binding Sites: The structure is designed to fit into the ATP-binding pocket of the p38 MAPK enzyme, allowing for competitive inhibition.

Structural Data

  • Molecular Formula: The specific molecular formula varies based on substituents but typically includes carbon, hydrogen, nitrogen, and oxygen atoms.
  • Molecular Weight: Approximately 300–400 g/mol depending on the specific derivative.
Chemical Reactions Analysis

p38 MAP Kinase Inhibitor III participates in several chemical reactions:

  1. Inhibition of Kinase Activity: The primary reaction involves binding to the ATP pocket of p38 MAPK, inhibiting its catalytic activity.
  2. Subsequent Cellular Effects: This inhibition leads to downstream effects on signaling pathways involved in inflammation and stress responses.

Technical Details

  • IC50 Values: The inhibitory concentration (IC50) values for various derivatives have been determined through dose-response assays, with values typically ranging from 200 to 600 nM .
Mechanism of Action

The mechanism of action for p38 MAP Kinase Inhibitor III involves:

  1. Competitive Binding: The inhibitor competes with ATP for binding to the active site of p38 MAPK.
  2. Inhibition of Phosphorylation: By blocking ATP access, it prevents phosphorylation of downstream substrates involved in inflammatory responses.

Relevant Data

  • Docking Studies: Molecular docking studies show that effective inhibitors exhibit strong binding affinities (e.g., docking scores around -7.83 kcal/mol) indicating favorable interactions within the binding site .
Physical and Chemical Properties Analysis

The physical and chemical properties of p38 MAP Kinase Inhibitor III are essential for its application:

  • Solubility: Typically soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant Data

  • Melting Point: Specific melting points can vary based on derivatives but are often reported between 150–200 °C.
  • Storage Conditions: Recommended storage at -20 °C to maintain stability over time .
Applications

p38 MAP Kinase Inhibitor III has several scientific applications:

  1. Research Tool: Widely used in cellular and molecular biology studies to dissect signaling pathways related to inflammation and stress responses.
  2. Therapeutic Potential: Investigated for its role in treating inflammatory diseases such as rheumatoid arthritis and other conditions where p38 MAPK is implicated.
  3. Drug Development: Serves as a lead compound for developing new anti-inflammatory agents targeting the p38 MAPK pathway .
Introduction to p38 MAP Kinase Signaling and Therapeutic Targeting

Historical Context of p38 MAP Kinase Discovery and Pathway Characterization

The discovery of p38 mitogen-activated protein kinase (MAPK) emerged from pharmacological screens in the mid-1990s aimed at identifying regulators of inflammatory cytokine production. Researchers observed that pyridinyl imidazole compounds (e.g., SB203580) potently inhibited tumor necrosis factor-alpha (TNFα) and interleukin-1 beta (IL-1β) synthesis in lipopolysaccharide (LPS)-stimulated monocytes. Subsequent purification revealed a 38-kDa protein—designated p38 MAPK—as the molecular target of these inhibitors [5] [9]. This discovery established p38α (MAPK14) as the founding member of a kinase family now comprising four isoforms (p38α, β, γ, δ) with distinct expression patterns and sensitivities to pharmacological inhibition [3] [8].

Early mechanistic studies defined the canonical activation pathway: Environmental stressors (e.g., osmotic shock, UV radiation) or cytokines (e.g., TNFα, IL-1) activate upstream MAPK kinases (MKK3/6), which phosphorylate p38α/β on the conserved Thr-Gly-Tyr (TGY) motif within the activation loop [6] [8]. Non-canonical activation mechanisms were later identified, including TAB1-dependent autophosphorylation in myocardial ischemia and T-cell receptor-mediated phosphorylation at Tyr-323 in lymphocytes [6] [9]. The development of isoform-specific knockout mice revealed embryonic lethality for p38α deletion due to placental defects, while other isoforms (β, γ, δ) showed viability with tissue-specific functional roles [3] [6].

Table 1: Key Milestones in p38 MAPK Pathway Research

YearDiscoverySignificance
1993Pyridinyl imidazoles (SKF-86002) inhibit TNFα productionIdentified pharmacologically tractable target for cytokine suppression
1994Cloning of p38α (then termed "cytokine-suppressive binding protein")Defined the founding member of the p38 MAPK family
1997Identification of p38β, γ, δ isoformsRevealed structural and functional diversity within the p38 family
2000Embryonic lethality of p38α knockout miceEstablished p38α as essential for placental angiogenesis
2002Non-canonical TAB1-p38α autophosphorylation mechanismUncovered alternative activation pathways independent of MKK3/6

Biological Significance of p38 MAP Kinase in Stress Responses and Inflammation

p38 MAPK serves as a master regulator of cellular responses to environmental stressors and inflammatory signals. Its activation coordinates transcriptional and post-transcriptional programs that determine cell fate:

  • Stress Adaptation: p38α activation by oxidative stress, DNA damage, or heat shock triggers phosphorylation of transcription factors (e.g., ATF-2, CHOP) that induce cytoprotective genes like heat shock proteins (HSP27). Sustained activation, however, promotes apoptosis through phosphorylation of pro-apoptotic substrates (e.g., p53, BAD) [3] [6] [9].
  • Inflammation Regulation: In immune cells (macrophages, T-cells), p38α/β phosphorylate kinases like MAPKAPK2 (MK2), which stabilize AU-rich element (ARE)-containing mRNAs encoding TNFα, IL-6, COX-2, and other inflammatory mediators. This occurs via MK2-dependent inactivation of mRNA-destabilizing proteins like tristetraprolin (TTP) and enhanced nuclear export of transcripts [7] [10].
  • Isoform-Specific Functions: While p38α/β are ubiquitous and central to inflammation, p38γ regulates skeletal muscle glucose uptake during exercise, and p38δ controls neutrophil migration to lung inflammation sites. These isoforms show resistance to first-generation inhibitors like SB203580 [2] [6] [7].

Table 2: Functional Specialization of p38 MAPK Isoforms

IsoformTissue ExpressionKey FunctionsSensitivity to SB203580
p38αUbiquitous (high in immune cells)Stress responses, cytokine production, apoptosisHigh
p38βUbiquitous (endothelial cells)Endothelial activation, pain signalingHigh
p38γSkeletal muscle, heartGlucose uptake, myogenesisLow
p38δKidneys, pancreas, testis, lungsNeutrophil migration, keratinocyte differentiationLow

Rationale for Targeting p38 MAP Kinase in Disease Pathogenesis

Dysregulated p38 signaling is implicated in chronic inflammatory, autoimmune, and degenerative diseases through multiple mechanisms:

  • Cytokine Amplification Loops: In rheumatoid arthritis (RA) synovium, p38α is hyperactivated at sites of cartilage invasion, driving production of TNFα, IL-1β, IL-6, and matrix metalloproteinases (MMPs). This creates a self-sustaining inflammatory cascade that promotes osteoclast activation and joint destruction [1] [4]. p38α inhibition reduces cytokine production in synovial fibroblasts by >70% in preclinical models [3] [10].
  • Post-Transcriptional Control: Many inflammatory mRNAs (e.g., TNFα, COX-2) contain AREs in their 3' untranslated regions. p38α-MK2 signaling stabilizes these transcripts and enhances their translation, enabling rapid cytokine surges during inflammation. Small-molecule inhibitors disrupt this process without affecting constitutive gene expression [4] [10].
  • Beyond Cytokine Inhibition: Emerging roles include regulation of endothelial activation (facilitating leukocyte recruitment), hematopoietic stem cell dysfunction in bone marrow niches, and TLR-mediated innate immune responses—all tractable through p38 inhibition [7] [10].

Despite promising biology, clinical translation of p38 inhibitors (e.g., losmapimod, pamapimod) faced challenges including compensatory pathway activation and limited efficacy in late-stage trials. This spurred interest in alternative strategies like targeting downstream effectors (e.g., MK2) to avoid toxicity associated with broad p38 inhibition [1] [7].

Table 3: Clinically Explored p38 MAPK Inhibitors and Their Targets

CompoundDeveloperPrimary TargetClinical PhaseTherapeutic Area
LosmapimodGlaxoSmithKlinep38α/βPhase IIIAtherosclerosis, COPD
PamapimodRochep38αPhase IIRheumatoid Arthritis
PH-797804Pfizerp38αPhase IICOPD, Neuropathic Pain
BIRB-796Boehringer Ingelheimp38α/βPhase II (halted)Rheumatoid Arthritis
SB242235GlaxoSmithKlinep38α/βPreclinicalInflammatory Diseases

Note: Data represent historical development status. Not all compounds advanced to approval.

Properties

CAS Number

581098-48-8

Product Name

p38 MAP Kinase Inhibitor III

IUPAC Name

4-[5-(4-fluorophenyl)-2-methylsulfanyl-1H-imidazol-4-yl]-N-(1-phenylethyl)pyridin-2-amine

Molecular Formula

C23H21FN4S

Molecular Weight

404.5 g/mol

InChI

InChI=1S/C23H21FN4S/c1-15(16-6-4-3-5-7-16)26-20-14-18(12-13-25-20)22-21(27-23(28-22)29-2)17-8-10-19(24)11-9-17/h3-15H,1-2H3,(H,25,26)(H,27,28)

InChI Key

VXPWQNBKEIVYIS-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NC2=NC=CC(=C2)C3=C(NC(=N3)SC)C4=CC=C(C=C4)F

Synonyms

(4-(5-(4-fluorophenyl)-2-methylsulfanyl-3H-imidazol-4-yl)pyridin-2-yl)-(1-phenylethyl)amine
ML 3403
ML-3403
ML3403

Canonical SMILES

CC(C1=CC=CC=C1)NC2=NC=CC(=C2)C3=C(NC(=N3)SC)C4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.